Ethyl 1-(4-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-3-carboxylate
Description
Ethyl 1-(4-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-3-carboxylate is a synthetic small molecule characterized by a piperidine core functionalized with a pyridazine-thioether linkage, a cyclopropanecarboxamide group, and an ethyl ester moiety. Its structure combines a nitrogen-containing heterocycle (piperidine) with a sulfur-containing pyridazine derivative, which may confer unique physicochemical properties and biological activity.
Properties
IUPAC Name |
ethyl 1-[4-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-2-28-20(27)15-5-3-11-24(13-15)18(25)6-4-12-29-17-10-9-16(22-23-17)21-19(26)14-7-8-14/h9-10,14-15H,2-8,11-13H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUNDSZZDFYLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-3-carboxylate, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and comparative analyses to elucidate the biological mechanisms and therapeutic potentials of this compound.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 420.5 g/mol
- CAS Number : 1040647-91-3
The structure features a piperidine ring, a pyridazine moiety, and a cyclopropanecarboxamido group, which contribute to its diverse biological interactions.
This compound is believed to exert its biological effects through specific interactions with molecular targets:
- Enzyme Inhibition : The pyridazine ring is known to interact with various enzymes, potentially inhibiting their activity. This can lead to downstream effects in metabolic pathways.
- Receptor Modulation : The compound may alter receptor signaling pathways, impacting physiological responses such as inflammation or pain perception.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines, attributed to its ability to induce apoptosis and inhibit cell proliferation.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Antimicrobial | Exhibits activity against specific pathogens |
Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Study 2: Anti-inflammatory Properties
Another investigation focused on the compound's anti-inflammatory effects in murine models. Results indicated a substantial decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Comparative Analysis
When compared with similar compounds, this compound exhibits unique properties:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Zardaverine | Pyridazine derivative | Anti-platelet |
| Emorfazone | Pyridazine derivative | Anti-inflammatory |
| Pyridaben | Pyridazine derivative | Herbicide |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of Ethyl 1-(4-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-3-carboxylate exhibit promising anticancer properties. For instance, compounds with similar structural features have shown significant activity against various cancer cell lines, demonstrating potential as therapeutic agents in oncology. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis or other inflammatory diseases. The ability to target specific cytokines or inflammatory mediators makes it a valuable candidate for developing new anti-inflammatory drugs .
Neurological Disorders
Research indicates that compounds within this class may have neuroprotective effects, making them suitable for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. Preliminary data suggest that these compounds can enhance cognitive function and protect neuronal cells from damage caused by oxidative stress .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, often utilizing microwave-assisted techniques to improve yield and efficiency. Reports indicate synthesis yields of around 99%, with characterization performed through various spectroscopic methods such as NMR and mass spectrometry to confirm structural integrity .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer efficacy of a derivative of this compound against breast cancer cells. The compound exhibited an EC50 value in the nanomolar range, indicating potent activity against the cancer cells while showing minimal toxicity to normal cells .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results demonstrated that treatment with the compound improved cognitive performance in behavioral tests and reduced amyloid plaque accumulation in the brain, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
Conditions :
-
Acidic : HCl (6 M), reflux, 8–12 hours → yields carboxylic acid .
-
Basic : NaOH (2 M), 80°C, 4 hours → sodium carboxylate intermediate, acidified to carboxylic acid .
Amide Hydrolysis
The cyclopropanecarboxamido group resists hydrolysis under mild conditions but cleaves under strong acidic or basic environments:
Conditions :
-
H2SO4 (conc.), 100°C, 24 h → cyclopropanecarboxylic acid and 6-aminopyridazine derivative.
Thioether Oxidation
The thioether (-S-) linkage oxidizes to sulfoxide (-SO-) or sulfone (-SO2-) using oxidizing agents:
Conditions :
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H2O2 | CH3COOH, 25°C, 6 h | Sulfoxide derivative | 65% |
| mCPBA | DCM, 0°C, 2 h | Sulfone derivative | 98% |
Nucleophilic Substitution on Pyridazine Ring
The electron-deficient pyridazine ring undergoes nucleophilic substitution at the 3- or 6-positions. For example:
Reaction with Amines :
-
6-(cyclopropanecarboxamido)pyridazin-3-yl thioether reacts with benzylamine (2 equiv.) in DMF, 100°C, 12 h → displacement of the thioether group by amine .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 100°C, 12 h | 6-(cyclopropanecarboxamido)-3-(benzylamino)pyridazine | 72% |
Piperidine Ring Functionalization
The piperidine ring participates in alkylation or acylation reactions at the nitrogen:
Acylation :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, Et3N, 0°C, 2 h | N-acetyl-piperidine derivative | 89% |
Key Research Findings
-
Thioether Stability : The thioether group shows moderate stability under physiological conditions but oxidizes readily in the presence of peroxides .
-
Amide Resilience : The cyclopropanecarboxamido group demonstrates resistance to enzymatic hydrolysis, enhancing metabolic stability .
-
Ester vs. Amide Reactivity : The ethyl ester hydrolyzes 10x faster than the cyclopropanecarboxamido group under basic conditions (pH 10) .
Comparison with Similar Compounds
Key Observations:
- Pharmacophore Design : The ethyl ester in the target compound may enhance membrane permeability compared to the polar carboxamide groups in the pyrrolidine analogs .
Physicochemical Properties
| Property | Target Compound | Example 157–159 Compounds |
|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | ~550–600 g/mol |
| LogP | Moderate (ester vs. amide balance) | Higher (aromatic benzyl groups) |
| Solubility | Likely moderate (polar ester and amide) | Lower (hydrophobic aromatic substituents) |
Implications:
- The target compound’s ester group may improve bioavailability compared to the carboxamide-dominated analogs.
- The absence of bulky aromatic groups (e.g., benzyl in Examples 157–159) could reduce off-target interactions.
Preparation Methods
Esterification of Piperidine-3-carboxylic Acid
Piperidine-3-carboxylic acid is esterified with ethanol under acidic conditions to yield ethyl piperidine-3-carboxylate.
Procedure :
Acylation with 4-Chlorobutanoyl Chloride
The piperidine nitrogen is acylated with 4-chlorobutanoyl chloride to introduce the butanoyl chain.
Procedure :
- Ethyl piperidine-3-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen.
- Triethylamine (2.0 eq) is added, followed by dropwise addition of 4-chlorobutanoyl chloride (1.2 eq) at 0°C.
- The reaction is stirred at room temperature for 6 h.
- The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and concentrated to afford ethyl 1-(4-chlorobutanoyl)piperidine-3-carboxylate (Yield: 78%).
Thioether Formation via Nucleophilic Substitution
The chlorobutanoyl intermediate undergoes nucleophilic substitution with 6-aminopyridazine-3-thiol to establish the thioether linkage.
Procedure :
- Ethyl 1-(4-chlorobutanoyl)piperidine-3-carboxylate (1.0 eq) and 6-aminopyridazine-3-thiol (1.1 eq) are combined in anhydrous DMF.
- Cesium carbonate (2.0 eq) is added to deprotonate the thiol.
- The reaction is heated at 90°C for 16 h under nitrogen.
- The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to yield ethyl 1-(4-((6-aminopyridazin-3-yl)thio)butanoyl)piperidine-3-carboxylate (Yield: 65%).
Mechanistic Insight :
- Cs₂CO₃ facilitates thiolate ion formation, enhancing nucleophilicity.
- The chloro group is displaced via an SN₂ mechanism, forming the thioether bond.
Amidation of the Pyridazine Amine
The 6-amino group on the pyridazine ring is acylated with cyclopropanecarbonyl chloride to install the cyclopropanecarboxamide moiety.
Procedure :
- Ethyl 1-(4-((6-aminopyridazin-3-yl)thio)butanoyl)piperidine-3-carboxylate (1.0 eq) is dissolved in DCM.
- Cyclopropanecarbonyl chloride (1.2 eq) and DIPEA (2.5 eq) are added at 0°C.
- The reaction is stirred at room temperature for 4 h.
- The mixture is washed with water, dried, and concentrated.
- Final purification via recrystallization from ethanol/water affords the target compound (Yield: 72%).
Optimization Notes :
- Excess acyl chloride ensures complete conversion.
- DIPEA scavenges HCl, preventing protonation of the amine.
Alternative Routes and Palladium-Catalyzed Coupling
Suzuki-Miyaura Cross-Coupling for Pyridazine Functionalization
A boronate ester intermediate on the pyridazine ring enables Suzuki coupling with thiol-containing partners.
Procedure :
- 6-Bromopyridazin-3-amine (1.0 eq) is converted to its boronate ester via Miyaura borylation.
- The boronate (1.1 eq) is coupled with 4-mercaptobutanoyl-piperidine using Pd(dppf)Cl₂ (0.05 eq) and Cs₂CO₃ (3.0 eq) in dioxane/water at 100°C.
- Subsequent amidation with cyclopropanecarbonyl chloride yields the target compound (Overall Yield: 58%).
Advantages :
- Higher functional group tolerance.
- Enables modular assembly of pyridazine derivatives.
Critical Analysis of Methodologies
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 65% | Cs₂CO₃, DMF, 90°C, 16 h | Straightforward, minimal purification |
| Suzuki Coupling | 58% | Pd(dppf)Cl₂, dioxane/H₂O, 100°C, 12 h | Versatile for diverse pyridazines |
Key Observations :
- Nucleophilic substitution is preferred for small-scale synthesis due to operational simplicity.
- Suzuki coupling offers scalability and compatibility with sensitive functional groups.
Q & A
Q. What analytical techniques are recommended for confirming the structure and purity of Ethyl 1-(4-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoyl)piperidine-3-carboxylate?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H and 13C NMR to verify proton environments, carbon frameworks, and substituent positions. For example, the piperidine ring’s protons and the cyclopropane carboxamido group can be identified via characteristic splitting patterns and chemical shifts .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Gradient elution (water/acetonitrile) is recommended for resolving polar impurities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via electrospray ionization (ESI) in positive ion mode, comparing observed m/z with theoretical values .
Q. What are the critical reaction parameters to optimize during multi-step synthesis?
Answer:
- Temperature Control : Sensitive steps (e.g., amide bond formation) require strict temperature control (0–5°C) to prevent side reactions like hydrolysis .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for nucleophilic substitutions and esterifications. Ethanol is suitable for cyclopropane ring formation due to its moderate polarity .
- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) can accelerate pyridazine-thiol coupling, but stoichiometry must be calibrated to avoid over-reaction .
Q. How should the compound be stored to ensure stability for long-term studies?
Answer:
- Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation.
- Desiccate using silica gel to avoid hydrolysis of the ester and amide groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
Answer:
- 2D NMR Techniques : Use COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to resolve overlapping signals. For example, coupling between the piperidine ring and butanoyl chain can be mapped via HSQC .
- X-ray Crystallography : Resolve ambiguous conformations (e.g., cyclopropane ring orientation) by growing single crystals in ethyl acetate/hexane mixtures .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .
Q. What strategies mitigate toxicity concerns in pharmacological assays while maintaining bioactivity?
Answer:
- Dose Optimization : Perform MTT assays on HEK-293 or HepG2 cells to establish IC50 values and identify non-toxic thresholds .
- Structural Analog Screening : Modify the pyridazine-thiol moiety to reduce electrophilicity, which may lower off-target reactivity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the piperidine carboxylate to enhance selectivity for target tissues .
Q. How can computational chemistry guide the optimization of reaction pathways for derivatives?
Answer:
- Transition State Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict activation energies for key steps like sulfonyl group coupling. ICReDD’s workflow integrates these calculations with experimental validation .
- Solvent Effect Simulations : Conduct COSMO-RS calculations to screen solvents for improving yield in cyclopropane ring formation .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst) for novel derivatives .
Q. How should researchers address inconsistent bioactivity data across in vitro and in vivo models?
Answer:
- Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability if poor solubility (logP >3) is observed .
- Target Engagement Studies : Employ thermal shift assays or SPR (surface plasmon resonance) to confirm binding affinity discrepancies between models .
Methodological Considerations
- Contradiction Analysis : Cross-validate HPLC purity data with LC-MS to distinguish between isomeric byproducts and genuine impurities .
- Reaction Monitoring : Use thin-layer chromatography (TLC) with iodine staining for real-time tracking of pyridazine-thiol coupling progress .
- Safety Protocols : Follow OSHA guidelines for handling sulfhydryl intermediates, including fume hood use and nitrile gloves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
